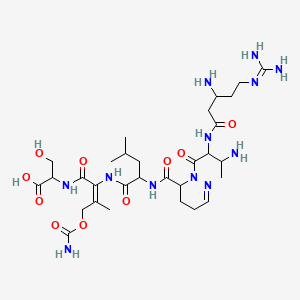

Antibiotic SF-2132

描述

属性

CAS 编号 |

87003-23-4 |

|---|---|

分子式 |

C30H52N12O10 |

分子量 |

740.8 g/mol |

IUPAC 名称 |

2-[[(E)-2-[[2-[[2-[3-amino-2-[[3-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]-4-methylpentanoyl]amino]-4-carbamoyloxy-3-methylbut-2-enoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C30H52N12O10/c1-14(2)10-18(24(45)41-22(15(3)13-52-30(35)51)26(47)39-19(12-43)28(49)50)38-25(46)20-6-5-8-37-42(20)27(48)23(16(4)31)40-21(44)11-17(32)7-9-36-29(33)34/h8,14,16-20,23,43H,5-7,9-13,31-32H2,1-4H3,(H2,35,51)(H,38,46)(H,39,47)(H,40,44)(H,41,45)(H,49,50)(H4,33,34,36)/b22-15+ |

InChI 键 |

AKVNGLSWBXOUNY-PXLXIMEGSA-N |

手性 SMILES |

CC(C)CC(C(=O)N/C(=C(\C)/COC(=O)N)/C(=O)NC(CO)C(=O)O)NC(=O)C1CCC=NN1C(=O)C(C(C)N)NC(=O)CC(CCN=C(N)N)N |

规范 SMILES |

CC(C)CC(C(=O)NC(=C(C)COC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)C1CCC=NN1C(=O)C(C(C)N)NC(=O)CC(CCN=C(N)N)N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Antibiotic SF 2132; SF 2132; SF-2132; SF2132; |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Isolation of Antibiotics from Natural Sources

Disclaimer: As of late 2025, detailed scientific literature regarding the discovery and isolation of a specific compound designated "Antibiotic SF-2132" is not publicly available. The name appears in patent documents without associated scientific publications detailing its origin or characteristics. Therefore, this guide provides a comprehensive, albeit generalized, technical overview of the methodologies typically employed in the discovery and isolation of novel antibiotics from natural sources, such as soil microorganisms.

This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of the workflows, experimental protocols, and data presentation involved in this critical area of research.

Introduction to Antibiotic Discovery from Natural Sources

The "golden age" of antibiotic discovery, primarily from soil-dwelling microorganisms like Actinomycetes, yielded many of the antibiotic classes still in use today.[1][2] However, the rise of antibiotic resistance necessitates a continued search for novel bioactive compounds.[3] Soil remains a rich and largely untapped reservoir of microbial diversity and, consequently, a promising source for new antibiotics.[3][4] The process of discovering and isolating a new antibiotic is a multi-step endeavor, beginning with the collection of environmental samples and culminating in the purification and characterization of a novel chemical entity.

The Discovery and Isolation Workflow

The overall process can be broken down into several key stages:

-

Sample Collection and Microbial Isolation: Gathering diverse environmental samples and culturing potential antibiotic-producing microorganisms.

-

Screening for Antimicrobial Activity: Identifying isolates that produce compounds capable of inhibiting the growth of pathogenic bacteria.

-

Fermentation and Antibiotic Production: Culturing the promising isolates on a larger scale to produce sufficient quantities of the antibiotic for extraction.

-

Extraction and Purification: Isolating the crude antibiotic from the fermentation broth and purifying it to homogeneity.

-

Structural Elucidation and Characterization: Determining the chemical structure and biological properties of the purified antibiotic.

The following diagram illustrates a typical workflow for the discovery and isolation of a novel antibiotic.

Experimental Protocols

Isolation of Antibiotic-Producing Microorganisms

Objective: To isolate individual microbial strains from a soil sample.

Methodology:

-

Sample Collection: Aseptically collect approximately 10 grams of soil from a location of interest.

-

Serial Dilution:

-

Suspend 1 gram of the soil sample in 9 mL of sterile distilled water and vortex thoroughly. This is the 10-1 dilution.

-

Perform a series of 10-fold dilutions by transferring 1 mL of the previous dilution into 9 mL of sterile distilled water, up to 10-5.

-

-

Plating: Spread 0.1 mL of the 10-3, 10-4, and 10-5 dilutions onto appropriate agar plates (e.g., Starch Casein Agar for Actinomycetes).

-

Incubation: Incubate the plates at 28-30°C for 7-14 days, monitoring for the appearance of distinct colonies.

-

Pure Culture Isolation: Subculture individual, morphologically distinct colonies onto new agar plates to obtain pure isolates.

Screening for Antimicrobial Activity

Objective: To identify isolates that produce antimicrobial compounds.

Methodology (Primary Screening - Agar Plug/Overlay Method):

-

Isolate Growth: Grow the purified isolates on agar plates for 5-7 days to allow for the production and diffusion of secondary metabolites.

-

Test Pathogen Preparation: Prepare a lawn of a test pathogen (e.g., Staphylococcus aureus) on a fresh Mueller-Hinton agar plate.

-

Agar Plug Transfer: Using a sterile cork borer, cut a small plug of agar from the plate with the producing microorganism and place it on the lawn of the test pathogen.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Observation: A zone of inhibition (a clear area where the pathogen has not grown) around the agar plug indicates antibiotic production.

The logical flow of the screening process is depicted in the diagram below.

References

- 1. The natural history of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hunting for Antibiotics in Unusual and Unculturable Microbes [asm.org]

- 3. Summer Research Spotlight: The identification and characterization of antibiotic producing bacteria from maize leaves - WholeSum [wholesumky.org]

- 4. (PDF) Isolation and molecular characterization of microorganisms producing novelantibiotics from soil sample (2014) | Salam Abbas | 8 Citations [scispace.com]

Unveiling the Producer: A Technical Guide to the Identification and Characterization of the Actinorhodin-Producing Organism, Streptomyces coelicolor A3(2)

Disclaimer: Initial searches for "Antibiotic SF-2132" did not yield information on a publicly documented antibiotic with this designation. This guide therefore focuses on a representative and well-characterized antibiotic-producing organism, Streptomyces coelicolor A3(2), and its pigmented antibiotic, actinorhodin (B73869), to provide a comprehensive and practical resource for researchers in antibiotic discovery.

Introduction

The genus Streptomyces is a cornerstone of antibiotic discovery, responsible for producing over two-thirds of the clinically relevant antibiotics of natural origin. These Gram-positive, filamentous soil bacteria are renowned for their complex developmental lifecycle and their vast capacity for producing a diverse array of secondary metabolites.[1] This guide provides an in-depth technical overview of the methodologies used to identify and characterize Streptomyces coelicolor A3(2), a model organism for the study of Streptomyces genetics and antibiotic production.[2][3] It further details the characterization of one of its signature antibiotics, actinorhodin, a blue-pigmented polyketide.

This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in a structured format, and visualizations of key processes to facilitate a deeper understanding of the antibiotic discovery pipeline.

Identification and Characterization of the Producing Organism: Streptomyces coelicolor A3(2)

The identification of a potential antibiotic-producing microorganism is a critical first step. A polyphasic approach, combining morphological, physiological, and molecular techniques, is essential for accurate classification.

Morphological Characterization

Streptomyces coelicolor exhibits a complex lifecycle involving morphological differentiation. It begins with the germination of a spore, which then forms a branching network of substrate mycelium that grows into the agar. Subsequently, aerial hyphae rise from the substrate mycelium, eventually differentiating into chains of spores, giving the colony a characteristic fuzzy or powdery appearance.

Table 1: Morphological Characteristics of Streptomyces coelicolor A3(2)

| Characteristic | Description |

| Gram Stain | Positive |

| Mycelium | Formation of extensive branching substrate and aerial mycelium. |

| Spore Chains | Straight to flexuous (rectiflexibiles) chains of spores. |

| Spore Surface | Smooth. |

| Pigmentation | Produces a characteristic blue/purple diffusible pigment (actinorhodin) and a red intracellular pigment (undecylprodigiosin) on certain media. |

Physiological and Biochemical Characterization

Physiological and biochemical tests provide further insight into the metabolic capabilities of the isolate.

Table 2: Key Physiological and Biochemical Characteristics of Streptomyces coelicolor A3(2)

| Test | Result |

| Carbon Source Utilization | |

| D-Glucose | + |

| L-Arabinose | + |

| D-Xylose | + |

| D-Fructose | + |

| Sucrose | - |

| Raffinose | - |

| Enzyme Production | |

| Amylase | + |

| Protease (Casein) | + |

| Gelatinase | + |

| Other | |

| Nitrate Reduction | + |

| Optimal Growth Temperature | 30°C |

| Optimal pH | 7.0 |

Note: Results can vary slightly depending on the specific strain and culture conditions.

Molecular Identification

The definitive identification of Streptomyces species relies on molecular techniques, primarily the sequencing of the 16S rRNA gene. This gene is highly conserved among bacteria but contains variable regions that are useful for phylogenetic analysis.

Experimental Protocols

Isolation of Streptomyces from Soil

Caption: Workflow for the isolation of Streptomyces from soil samples.

Protocol:

-

Sample Collection and Pre-treatment: Collect soil samples and air-dry them to reduce the population of vegetative bacteria.

-

Serial Dilution: Prepare a serial dilution of the soil sample in sterile water.

-

Plating: Spread the dilutions onto a selective medium such as Starch Casein Agar or Glycerol Yeast Extract Agar. The medium should be supplemented with antifungal agents to inhibit the growth of fungi.

-

Incubation: Incubate the plates at 28-30°C for 7-14 days.

-

Isolation: Look for colonies that are dry, chalky, and have a filamentous appearance, characteristic of Streptomyces.

-

Purification: Subculture the selected colonies onto fresh plates to obtain a pure culture.

16S rRNA Gene Sequencing for Molecular Identification

Caption: Workflow for 16S rRNA gene sequencing and phylogenetic analysis.

Protocol:

-

Genomic DNA Extraction: Extract high-quality genomic DNA from a pure culture of the isolate.

-

PCR Amplification: Amplify the 16S rRNA gene using universal bacterial primers.

-

Purification and Sequencing: Purify the PCR product to remove primers and dNTPs, and then perform Sanger sequencing.

-

Sequence Analysis: Compare the obtained sequence with databases such as the National Center for Biotechnology Information (NCBI) using the Basic Local Alignment Search Tool (BLAST) to find the closest known relatives.

-

Phylogenetic Analysis: For a more robust identification, construct a phylogenetic tree to visualize the evolutionary relationship of the isolate with other Streptomyces species.

Characterization of the Antibiotic: Actinorhodin

Actinorhodin is a blue-pigmented polyketide antibiotic that also acts as a pH indicator, appearing red in acidic conditions and blue in alkaline conditions.

Fermentation for Actinorhodin Production

Optimal production of actinorhodin is typically achieved in nutrient-rich liquid media.

Table 3: Fermentation Parameters for Actinorhodin Production

| Parameter | Condition |

| Medium | R2YE (Regen-2 Yeast Extract) or YEME (Yeast Extract-Malt Extract) |

| Inoculum | Spore suspension (10^6 - 10^7 spores/mL) |

| Temperature | 30°C |

| Agitation | 200-250 rpm in baffled flasks |

| Fermentation Time | 5-7 days |

Extraction and Quantification of Actinorhodin

Protocol for Extraction:

-

Cell Separation: Separate the mycelium from the culture broth by centrifugation.

-

Extraction from Supernatant: Acidify the supernatant to pH 2-3 with HCl, causing the color to turn red. Extract the actinorhodin with an equal volume of an organic solvent like ethyl acetate.

-

Extraction from Mycelium: The mycelial mat can be extracted with acetone (B3395972) or methanol.

Protocol for Quantification: Actinorhodin concentration can be determined spectrophotometrically.

-

Add 1N KOH to the actinorhodin-containing solution to ensure it is in its blue, deprotonated form.

-

Measure the absorbance at 640 nm.

-

Calculate the concentration using the molar extinction coefficient (ε) of 25,320 M⁻¹cm⁻¹.

Table 4: Quantitative Data for Actinorhodin Production

| Source | Yield (mg/L) |

| Mycelial Mat (pH 7) | 40 |

| Mycelial Mat (pH 8.5) | 45 |

| Culture Filtrate (pH 8.5) | 10 |

Data adapted from BenchChem application notes and can vary based on specific conditions.

Actinorhodin Biosynthetic Pathway

Actinorhodin is synthesized by a type II polyketide synthase (PKS) system. The genes for its biosynthesis are located in a single gene cluster (act).

Caption: Simplified biosynthetic pathway of actinorhodin.

The biosynthesis begins with the condensation of eight malonyl-CoA units by the minimal PKS to form a linear polyketide chain. This chain then undergoes a series of cyclization, aromatization, and tailoring reactions catalyzed by other enzymes in the act cluster. The final steps involve the dimerization of two monomeric precursors to form the final actinorhodin molecule.

Conclusion

This guide has provided a comprehensive overview of the standard procedures for the identification of an antibiotic-producing Streptomyces species and the characterization of its antibiotic product, using Streptomyces coelicolor A3(2) and actinorhodin as a model system. The detailed protocols, structured data, and visual workflows serve as a practical resource for researchers embarking on the discovery and development of novel antimicrobial agents. The methodologies described herein are broadly applicable to the study of other actinomycetes and their secondary metabolites, forming a foundational framework for natural product research.

References

Unraveling the Synthesis of Antibiotic SF-2132: A Technical Guide to Biosynthetic Pathway Elucidation in Nocardiopsis

An in-depth analysis for researchers, scientists, and drug development professionals.

Executive Summary

Antibiotic SF-2132, a peptide antibiotic produced by Nocardiopsis sp., exhibits notable inhibitory activity against β-lactam-resistant bacterial strains. Despite its therapeutic potential, as of late 2025, the biosynthetic pathway and the corresponding genetic framework for SF-2132 have not been elucidated in publicly available scientific literature. This guide provides a comprehensive overview of the established methodologies and experimental protocols for characterizing antibiotic biosynthetic pathways within the genus Nocardiopsis. By examining the synthesis of other well-characterized antibiotics from this genus, we present a technical roadmap for the future discovery and elucidation of the SF-2132 biosynthetic gene cluster.

The Genus Nocardiopsis: A Rich Source of Bioactive Compounds

The genus Nocardiopsis is a well-documented producer of a wide array of secondary metabolites with diverse biological activities. These actinomycetes are known to synthesize compounds belonging to various structural classes, including polyketides, alkaloids, and peptides. This inherent biosynthetic capability makes Nocardiopsis a prime target for natural product discovery and biosynthetic pathway engineering.

General Methodologies for Elucidating Antibiotic Biosynthetic Pathways

The characterization of a novel antibiotic's biosynthetic pathway is a multi-step process that integrates genomics, analytical chemistry, and molecular biology. The general workflow for such an undertaking is outlined below.

Genetic Basis of Antibiotic Production in Nocardiopsis

Antibiotic biosynthesis genes in bacteria are typically organized into biosynthetic gene clusters (BGCs). These clusters contain all the necessary genes for the synthesis of the natural product, including enzymes, transporters, and regulatory proteins.

Case Study: Cyclic Dipeptides in Nocardiopsis alba

Research on Nocardiopsis alba has led to the identification of the biosynthetic gene cluster responsible for producing antibacterial cyclic dipeptides. This provides a concrete example of a characterized pathway in this genus.

| Gene | Putative Function | Experimental Evidence |

| albA | Non-ribosomal peptide synthetase (NRPS) component | Gene deletion mutant abolished production. |

| albB | Non-ribosomal peptide synthetase (NRPS) component | Gene deletion mutant abolished production. |

| albC | Non-ribosomal peptide synthetase (NRPS) component | Gene deletion mutant abolished production. |

This table summarizes the findings on the albABC gene cluster in Nocardiopsis alba.

Non-Ribosomal Peptide Synthetases (NRPS)

Given that SF-2132 is a peptide antibiotic, its biosynthesis is likely mediated by a non-ribosomal peptide synthetase (NRPS) multienzyme complex. NRPSs are modular enzymes where each module is responsible for the incorporation of a specific amino acid into the growing peptide chain.

Unraveling the Intricacies of Antibiotic SF-2132: A Technical Guide to its Chemical Structure and Stereochemistry

For Immediate Release

A comprehensive technical guide detailing the chemical architecture and stereochemical nuances of the peptide antibiotic SF-2132 has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the molecule's structure, supported by available data from synthetic efforts, to facilitate further research and development in the field of antibiotic therapeutics.

This compound, a potent peptide antibiotic, has demonstrated significant inhibitory activity against β-lactam-resistant bacterial strains, including Pseudomonas and Escherichia species.[1] Its complex structure, featuring multiple stereocenters, has been a subject of synthetic chemistry research. This guide aims to consolidate the current understanding of its chemical makeup.

Chemical Structure and Properties

This compound is a complex peptide with the molecular formula C₃₀H₅₂N₁₂O₁₀.[1] The systematic name for this compound is (2S,3R,6E)-3-[(2S)-2-[(2S)-2-[(2S,3R)-3-amino-2-({(2S)-3-amino-5-[(diaminomethylidene)amino]pentanoyl}amino)butanamido]-3-(1H-imidazol-4-yl)propanamido]-4-methylpentanamido]-7-carbamoyloxy-2,3,4,5-tetrahydro-1H-azepine-2-carboxylic acid.

Key structural features include a unique seven-membered azepine ring, a variety of proteinogenic and non-proteinogenic amino acid residues, and a carbamoyloxy functional group. The absolute configuration of its constituent amino acids is crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₀H₅₂N₁₂O₁₀ |

| Molecular Weight | 740.81 g/mol |

| CAS Number | 87003-23-4 |

Stereochemistry

One of the key components of SF-2132 is the non-proteinogenic amino acid, β-arginine. The synthesis of optically active (R)- and (S)-β-arginine has been a significant step towards the total synthesis of SF-2132. A 2020 publication in the journal Heterocycles by Yasuno, Sawai, Sekihara, and Shinada details a method for synthesizing these enantiomers from pyroglutamic acid.[2]

Experimental Protocols

While a comprehensive experimental protocol for the total synthesis of this compound is not fully available in a single peer-reviewed article, the following sections outline generalized methodologies that would be employed in such a synthesis, based on the synthetic work on its components.

Synthesis of Optically Active β-Arginine

The synthesis of the crucial β-arginine component, as described by Yasuno et al., provides a blueprint for the stereocontrolled synthesis of this non-standard amino acid.[2] The protocol involves the use of pyroglutamic acid as a chiral starting material. Key steps would include the protection of functional groups, diastereoselective introduction of the side chain, and subsequent conversion to the final β-arginine derivative.

A generalized experimental workflow for the synthesis of a key fragment of SF-2132 is depicted below:

Visualizing the Structure

The chemical structure of this compound is complex, comprising several interconnected amino acid residues. The following diagram illustrates the connectivity of the major components of the molecule.

References

The Enigmatic Antibiotic SF-2132: Unraveling its Activity Against Gram-Positive Bacteria

An In-depth Review of a Novel Antimicrobial Agent

The emergence of antibiotic resistance necessitates a continuous search for novel antimicrobial compounds. Among the myriad of natural products, the antibiotic designated SF-2132 has garnered attention for its potential activity against Gram-positive bacteria. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, consolidating the available (though currently limited) information on the spectrum of activity of SF-2132 and outlining the requisite experimental frameworks for its further investigation.

Spectrum of Activity: A Preliminary Overview

Initial screenings have suggested that antibiotic SF-2132 exhibits inhibitory effects against a range of Gram-positive bacteria. However, detailed quantitative data from standardized antimicrobial susceptibility testing is not yet publicly available. To facilitate future comparative analysis, a standardized table for documenting the Minimum Inhibitory Concentrations (MICs) of SF-2132 is proposed below. This table should be populated as experimental data becomes available.

Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria

| Bacterial Species | Strain ID | MIC (µg/mL) | Method | Reference |

| Staphylococcus aureus | ATCC 29213 | Broth Microdilution | ||

| MRSA Strain | Broth Microdilution | |||

| Streptococcus pneumoniae | ATCC 49619 | Broth Microdilution | ||

| Penicillin-Resistant Strain | Broth Microdilution | |||

| Enterococcus faecalis | ATCC 29212 | Broth Microdilution | ||

| VRE Strain | Broth Microdilution | |||

| Bacillus subtilis | ATCC 6633 | Broth Microdilution | ||

| Listeria monocytogenes | ATCC 19115 | Broth Microdilution |

Experimental Protocols for Determining Antimicrobial Susceptibility

To ensure reproducibility and comparability of results, standardized methodologies are crucial. The following section details the established protocols for determining the MIC of a novel antibiotic compound like SF-2132.

Broth Microdilution Method

This is a widely accepted method for determining the MIC of an antimicrobial agent.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 5 x 10^5 CFU/mL

-

Stock solution of this compound of known concentration

-

Positive control (growth control) and negative control (sterility control) wells

Procedure:

-

Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Include a growth control well containing only broth and inoculum, and a sterility control well containing only broth.

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar (B569324) Dilution Method

This method is an alternative to broth microdilution and is particularly useful for certain fastidious organisms.

Materials:

-

Mueller-Hinton Agar (MHA)

-

Petri dishes

-

Bacterial inoculum standardized to 1 x 10^4 CFU/spot

-

Stock solution of this compound of known concentration

Procedure:

-

Prepare a series of MHA plates containing two-fold serial dilutions of this compound.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 1 x 10^7 CFU/mL.

-

Using an inoculator, spot a standardized volume (1-2 µL) of the bacterial suspension onto the surface of each agar plate, resulting in a final inoculum of approximately 1 x 10^4 CFU/spot.

-

Include a growth control plate without any antibiotic.

-

Incubate the plates at 35-37°C for 16-20 hours.

-

The MIC is the lowest concentration of the antibiotic that prevents the growth of a visible colony.

Visualizing Experimental and Logical Frameworks

To clearly delineate the workflow for assessing the spectrum of activity and the logical relationships in antimicrobial susceptibility testing, the following diagrams are provided.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Caption: Logical Flow of Antimicrobial Susceptibility Testing.

Future Directions

The comprehensive characterization of this compound requires a concerted research effort. Key future directions include:

-

Execution of MIC testing against a broad panel of clinically relevant Gram-positive pathogens, including drug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).

-

Time-kill kinetic studies to determine whether SF-2132 exhibits bactericidal or bacteriostatic activity.

-

Investigation of the mechanism of action to elucidate the molecular target of SF-2132 within the bacterial cell.

-

In vivo efficacy studies in animal models of infection to assess the therapeutic potential of SF-2132.

The data generated from these studies will be instrumental in determining the potential clinical utility of this compound as a novel agent to combat the growing threat of Gram-positive bacterial infections.

Unveiling the Anti-Gram-Negative Potential: A Technical Guide to Characterizing Antibiotic Spectrum of Activity

Disclaimer: Initial searches for "Antibiotic SF-2132" did not yield specific information on a compound with this designation. Therefore, this guide provides a comprehensive framework for assessing the spectrum of activity of a novel antibiotic against Gram-negative bacteria, utilizing publicly available data on other antibiotics as illustrative examples. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Spectrum of Activity Analysis

The "spectrum of activity" of an antibiotic refers to the range of bacterial species it can effectively inhibit or kill.[1] For Gram-negative bacteria, which possess a protective outer membrane, determining this spectrum is a critical step in preclinical development. This guide outlines the core methodologies and data presentation standards for such an evaluation. Antibiotics are generally classified as either broad-spectrum, acting against both Gram-positive and Gram-negative bacteria, or narrow-spectrum, which are effective against a more limited group of bacteria.[1][2]

Quantitative Assessment of In Vitro Activity

The primary metric for an antibiotic's in vitro potency is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the drug that completely inhibits the visible growth of a microorganism after a standardized incubation period.[3][4]

Representative MIC Data for Novel Antibiotics against Gram-Negative Bacteria

The following tables summarize the in vitro activity of two example antibiotics, Gepotidacin and Nisin, against a panel of Gram-negative anaerobes and other Gram-negative species, respectively. This format allows for clear comparison of potency across different bacterial genera.

Table 1: In Vitro Activity of Gepotidacin against Gram-Negative Anaerobes

| Organism (Number of Isolates) | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) |

| Bacteroides spp. (150) | 2 | 4 | ≤0.06 - >8 |

| Bacteroides fragilis group (125) | 1 | 2 | ≤0.06 - >8 |

| Prevotella spp. (75) | 1 | 4 | ≤0.06 - >8 |

| Fusobacterium spp. (50) | 0.25 | 0.5 | ≤0.06 - 1 |

| Veillonella spp. (25) | 0.06 | 0.12 | ≤0.06 - 0.25 |

| All Gram-Negative Anaerobes (333) | 1 | 4 | ≤0.06 - >8 |

Data adapted from a study on the in vitro activity of Gepotidacin. MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.

Table 2: In Vitro Sensitivity of Various Gram-Negative Genera to Nisin

| Genus (# of Strains Tested) | % Sensitive | Mean MIC of Sensitive Strains (μg/mL) |

| Xanthomonas (3) | 100% | 130.36 |

| Escherichia (51) | 98% | 171.81 |

| Citrobacter (49) | 79.6% | 267.85 |

| Vibrio (24) | 79.2% | 60.13 |

| Enterobacter (48) | 20.8% | 296.76 |

| Hafnia (35) | 20.5% | 347.46 |

| Klebsiella (65) | 13.8% | Not Reported |

Data adapted from a study on the inhibition of Gram-negative bacteria by Nisin. Sensitivity and mean MIC were determined for the strains that showed susceptibility.

Experimental Protocols

Precise and standardized methodologies are crucial for generating reproducible MIC data. The broth microdilution method is a commonly used technique.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.

Protocol:

-

Preparation of Antibiotic Stock Solution: Dissolve the antibiotic in a suitable solvent to create a high-concentration stock solution.

-

Serial Dilutions: Perform two-fold serial dilutions of the antibiotic stock solution in cation-adjusted Mueller-Hinton Broth (or another appropriate broth for the bacteria being tested) directly in the wells of a 96-well plate. The range of concentrations tested should be sufficient to determine the MIC for the target organisms.

-

Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar (B569324) medium. Suspend several colonies in broth to match a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final standardized cell density of approximately 5 x 105 colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plate at 35 ± 1 °C for 18-24 hours under aerobic conditions. For anaerobic bacteria, incubation is performed under anaerobic conditions for 48 hours.

-

Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.

Visualizing Workflows and Concepts

Diagrams are essential for representing complex experimental workflows and theoretical concepts in a clear and concise manner.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.

Conceptual Diagram of Antibiotic Spectrum

This diagram illustrates the difference between narrow-spectrum and broad-spectrum antibiotics in their activity against Gram-positive and Gram-negative bacteria.

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. Effects of sub-minimum inhibitory concentration antibiotic levels and temperature on growth kinetics and outer membrane protein expression in Mannheimia haemolytica and Haemophilus somnus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

The Cytotoxic Profile of Antibiotic SF-2132 on Eukaryotic Cells: A Review of Available Data

An in-depth analysis of the publicly available scientific literature reveals a significant gap in the understanding of the cytotoxic effects of Antibiotic SF-2132 on eukaryotic cells. While this peptide antibiotic, derived from Nocardiopsis sp., is recognized for its inhibitory action against β-lactam antibiotic-resistant bacteria, its specific interactions with and impact on eukaryotic cell lines, including crucial data such as IC50 values and mechanisms of action, remain uncharacterized in published research.

This technical guide aims to address the current state of knowledge regarding the cytotoxicity of compounds from the genus Nocardiopsis, providing a broader context in the absence of specific data for this compound. This information is intended for researchers, scientists, and drug development professionals engaged in the study of novel antibiotics and their potential therapeutic applications.

Context: Cytotoxicity of Natural Products from Nocardiopsis

The genus Nocardiopsis is a well-documented source of a diverse array of bioactive secondary metabolites. Numerous studies have highlighted the potent cytotoxic and anticancer properties of various compounds isolated from different Nocardiopsis strains. This established bioactivity within the genus underscores the potential for its members, including the producer of SF-2132, to yield compounds with significant effects on eukaryotic cells.

Quantitative Cytotoxicity Data for Nocardiopsis-Derived Compounds

While specific data for this compound is unavailable, a summary of the cytotoxic activity of other compounds isolated from Nocardiopsis species provides valuable comparative insights. The following table summarizes reported 50% inhibitory concentration (IC50) values against various eukaryotic cell lines.

| Compound Name | Cell Line | Cell Type | IC50 Value |

| Nocardiotide A | MM.1S | Human Multiple Myeloma | 8 µM/mL |

| Nocardiotide A | HeLa | Human Cervical Carcinoma | 11 µM/mL |

| Nocardiotide A | CT26 | Murine Colon Carcinoma | 12 µM/mL |

| Lucentamycin A | HCT-116 | Human Colon Carcinoma | Significant in vitro cytotoxicity (exact values not specified in abstract) |

| Lucentamycin B | HCT-116 | Human Colon Carcinoma | Significant in vitro cytotoxicity (exact values not specified in abstract) |

| Nocarbenzoxazole G | HepG2 | Human Liver Carcinoma | 3 µM |

| Nocarbenzoxazole G | HeLa | Human Cervical Carcinoma | 1 µM |

| Borrelidin C | SNU638 | Human Gastric Carcinoma | 5.5 µM |

| Borrelidin C | K562 | Human Myelogenous Leukemia | 5.7 µM |

| Nocazines F | H1299 | Human Non-small Cell Lung Carcinoma | 3.87 µM |

| Nocazines F | MCF-7 | Human Breast Adenocarcinoma | 3.86 µM |

| Nocazines G | H1299 | Human Non-small Cell Lung Carcinoma | 2.60 µM |

| Silver Nanoparticles (biosynthesized using Nocardiopsis sp.) | HeLa | Human Cervical Carcinoma | 200 µg/mL |

Experimental Protocols: A Generalized Approach to Cytotoxicity Testing

The methodologies employed in the cited studies for evaluating the cytotoxicity of Nocardiopsis-derived compounds generally follow established cell biology protocols. A typical workflow for determining the cytotoxic potential of a novel compound is outlined below.

General Experimental Workflow for Cytotoxicity Assessment

Caption: Generalized workflow for assessing the cytotoxicity of a test compound on eukaryotic cell lines.

Key Methodologies:

-

Cell Culture: Eukaryotic cell lines (e.g., HeLa, MCF-7, HepG2) are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, under controlled conditions of temperature (37°C) and CO2 (5%).

-

Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The test compound, in this case, this compound, would be dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations.

-

Cell Viability Assay (MTT Assay): After a defined incubation period (typically 24-72 hours), cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.

-

Data Analysis: The absorbance values from the MTT assay are used to calculate the percentage of cell viability at each compound concentration relative to an untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.

Signaling Pathways: A Frontier for Investigation

The absence of cytotoxicity data for this compound extends to a lack of information regarding its potential interaction with eukaryotic signaling pathways. Should SF-2132 exhibit cytotoxic properties, subsequent research would be necessary to elucidate the underlying molecular mechanisms. A hypothetical logical flow for such an investigation is presented below.

Logical Flow for Investigating Mechanism of Cytotoxicity

Caption: A logical progression for investigating the molecular mechanism of a cytotoxic compound.

Conclusion and Future Directions

To address this knowledge gap, future research should prioritize the in vitro evaluation of this compound against a panel of diverse eukaryotic cell lines, including both cancerous and non-cancerous lines, to determine its cytotoxic potential and selectivity. Should cytotoxicity be observed, further investigations into its mechanism of action and impact on key cellular signaling pathways will be crucial in assessing its therapeutic potential and safety profile.

In-depth Analysis of Antibiotic SF-2132's Initial Mode of Action: A Technical Overview

Despite a comprehensive search of available scientific literature, detailed initial mode of action studies, quantitative data, and specific experimental protocols for Antibiotic SF-2132 remain largely undocumented in publicly accessible research. This whitepaper synthesizes the currently available information and outlines the general experimental approaches typically used for characterizing a novel antibiotic with similar properties.

Introduction to this compound

This compound is identified as a peptide antibiotic produced by the actinomycete Nocardiopsis sp.[1][2]. It has been noted for its inhibitory activity against bacterial strains that have developed resistance to β-lactam antibiotics, such as species of Pseudomonas and Escherichia[1][2][3]. This characteristic suggests that SF-2132 may operate via a mechanism distinct from or capable of overcoming common β-lactam resistance pathways. Some sources also classify it as a broad-spectrum antibiotic.

General Methodologies for Elucidating an Antibiotic's Mode of Action

Given the lack of specific experimental data for SF-2132, this section outlines the standard protocols researchers would employ to investigate the initial mode of action of a novel peptide antibiotic.

Determination of Minimum Inhibitory Concentration (MIC)

A fundamental first step is to quantify the antibiotic's potency against a panel of clinically relevant bacteria.

Experimental Protocol:

-

Bacterial Strain Selection: A diverse panel of Gram-positive and Gram-negative bacteria, including both susceptible and resistant strains (especially β-lactam resistant strains for SF-2132), would be selected.

-

Culture Preparation: Bacterial strains are cultured in appropriate broth media (e.g., Mueller-Hinton Broth) to a standardized cell density (typically 0.5 McFarland standard).

-

Antibiotic Dilution Series: A two-fold serial dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Macromolecular Synthesis Inhibition Assays

To identify the cellular process targeted by the antibiotic, researchers typically investigate its effect on the synthesis of major macromolecules: DNA, RNA, protein, and the cell wall.

Experimental Protocol:

-

Radiolabeled Precursor Incorporation: Specific radiolabeled precursors are used for each pathway:

-

DNA Synthesis: [³H]thymidine

-

RNA Synthesis: [³H]uridine

-

Protein Synthesis: [³H]leucine

-

Cell Wall Synthesis: [¹⁴C]N-acetylglucosamine

-

-

Experimental Setup: Bacterial cultures are grown to mid-log phase and then treated with SF-2132 at a concentration at or above its MIC.

-

Pulse Labeling: At various time points post-treatment, the respective radiolabeled precursor is added to the cultures for a short "pulse" period.

-

Macromolecule Precipitation: The synthesis is stopped, and the macromolecules are precipitated using an acid (e.g., trichloroacetic acid).

-

Quantification: The amount of incorporated radioactivity is measured using a scintillation counter. A significant reduction in the incorporation of a specific precursor compared to untreated controls indicates that the corresponding pathway is the primary target.

Potential Signaling Pathways and Experimental Workflows

While the precise signaling pathways affected by SF-2132 are unknown, a logical workflow for its initial investigation can be visualized.

Conclusion

The available information on this compound is currently insufficient to provide a detailed technical guide on its initial mode of action studies. The classification as a peptide antibiotic active against β-lactam resistant strains provides a starting point for investigation. The experimental protocols and workflow outlined above represent the standard approach that would be necessary to elucidate its mechanism of action. Further primary research is required to generate the specific quantitative data and to identify the precise molecular targets and pathways affected by this antibiotic. Without access to the original discovery and characterization data, a comprehensive analysis remains speculative.

References

An Inquiry into the Elusive Antibiotic SF-2132: A Search for its Place Among Known Antibiotic Classes

An extensive review of publicly accessible scientific literature and chemical databases reveals a significant lack of detailed information regarding the antibiotic designated as SF-2132. While preliminary information suggests its existence as a peptide antibiotic with activity against resistant bacteria, the core scientific data required for a comprehensive technical guide—including its precise chemical structure, mechanism of action, biosynthetic pathway, and detailed experimental protocols—remain elusive. This report summarizes the available information and highlights the critical knowledge gaps that prevent a definitive classification of SF-2132 among known antibiotic families.

Initial searches have identified Antibiotic SF-2132 as a peptide antibiotic originating from a species of Nocardiopsis, a genus of actinomycete bacteria known for producing a variety of bioactive secondary metabolites.[1][2] It has been assigned the Chemical Abstracts Service (CAS) Registry Number 87003-23-4.[2][3][4] Some commercial suppliers note that SF-2132 exhibits inhibitory activity against β-lactam antibiotic-resistant strains, including Pseudomonas and Escherichia species.

Despite these initial indicators, a thorough investigation failed to uncover the primary scientific literature that would typically accompany the discovery and characterization of a new antibiotic. Such a publication would be expected to detail the fermentation and isolation procedures, the elucidation of its chemical structure, and a comprehensive evaluation of its biological activity. The absence of this foundational research in accessible databases prevents a detailed analysis of its relationship to established antibiotic classes.

The Peptide Antibiotic Landscape

Peptide antibiotics are a diverse class of molecules that are generally characterized by their composition of amino acid residues. They are often synthesized non-ribosomally by large enzymatic complexes called non-ribosomal peptide synthetases (NRPSs). Their mechanisms of action are varied and can include disruption of cell membrane integrity, inhibition of cell wall synthesis, or interference with protein or nucleic acid synthesis.

Without the specific structural and mechanistic details for SF-2132, any attempt to classify it would be purely speculative. For instance, it is unknown if it is a linear or cyclic peptide, if it contains modified or non-proteinogenic amino acids, or if it possesses a unique structural motif that would place it within a specific sub-class of peptide antibiotics, such as the lipopeptides, glycopeptides, or thiopeptides.

Methodological and Data Deficiencies

The core requirements of this technical guide—to provide detailed experimental protocols, summarize quantitative data in tables, and create visualizations of relevant pathways—cannot be fulfilled due to the lack of available information. Key missing data points include:

-

Chemical Structure: The precise molecular structure of SF-2132 is not available in the public domain.

-

Quantitative Biological Data: No Minimum Inhibitory Concentration (MIC) data against a representative panel of bacterial pathogens have been found.

-

Mechanism of Action Studies: There is no information on the molecular target or the physiological effects of SF-2132 on bacterial cells.

-

Biosynthesis and Genetics: The gene cluster responsible for the biosynthesis of SF-2132 in Nocardiopsis sp. has not been identified or characterized.

-

Experimental Protocols: The methods for fermentation of the producing organism, as well as the extraction, purification, and analytical techniques used to characterize SF-2132, are not described in the available literature.

Logical Relationship Diagram

The following diagram illustrates the logical workflow that would be necessary to classify an antibiotic like SF-2132, highlighting the currently missing information.

Figure 1: A logical diagram illustrating the information gap that prevents the classification of this compound.

Conclusion

References

- 1. New Cytotoxic Cyclic Peptide from the Marine Sponge-Associated Nocardiopsis sp. UR67 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production of a New Thiopeptide Antibiotic, TP-1161, by a Marine Nocardiopsis Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Genus Nocardiopsis: A Prolific Producer of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of Novel Antibiotics

Introduction

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism. It is a critical parameter in the evaluation of new antimicrobial agents, providing essential data on their potency and spectrum of activity. These application notes provide detailed protocols for determining the MIC of a novel antibiotic, referred to herein as SF-2132, using the internationally recognized broth microdilution and agar (B569324) dilution methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation

The following table summarizes hypothetical MIC data for Antibiotic SF-2132 against a panel of common bacterial pathogens. This table is for illustrative purposes to demonstrate the proper format for presenting such data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

| Bacterial Strain | ATCC Number | MIC (µg/mL) |

| Staphylococcus aureus | 29213 | 0.5 |

| Enterococcus faecalis | 29212 | 2 |

| Streptococcus pneumoniae | 49619 | 0.25 |

| Escherichia coli | 25922 | 4 |

| Pseudomonas aeruginosa | 27853 | 16 |

| Klebsiella pneumoniae | 700603 | 8 |

Experimental Protocols

Two primary methods for determining the MIC of an antibiotic are the broth microdilution and agar dilution methods. The choice of method may depend on the specific characteristics of the antibiotic and the organisms being tested.

Protocol 1: Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antibiotic in a liquid growth medium within a 96-well microtiter plate.[1][2][3]

Materials:

-

This compound stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial cultures in the logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile saline or phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Prepare a series of twofold serial dilutions of this compound in CAMHB directly in the 96-well microtiter plate. The typical final volume in each well is 100 µL. The concentration range should be chosen to encompass the expected MIC of the antibiotic.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance at 625 nm should be 0.08-0.13).[4] This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]

-

-

Inoculation of Microtiter Plate:

-

Using a multichannel pipette, add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions.

-

Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).

-

Protocol 2: Agar Dilution Method

In this method, varying concentrations of the antibiotic are incorporated into an agar medium, which is then inoculated with the test organisms.

Materials:

-

This compound stock solution of known concentration

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial cultures in the logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Inoculum replicating device (e.g., Steers replicator)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antibiotic-Containing Agar Plates:

-

Prepare a series of twofold dilutions of the antibiotic stock solution.

-

For each concentration, add 1 part of the antibiotic dilution to 9 parts of molten MHA (held at 45-50°C).

-

Mix thoroughly and pour the agar into sterile petri dishes. Allow the plates to solidify.

-

Include a control plate with no antibiotic.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

Further dilute this suspension to achieve a final inoculum concentration of approximately 1 x 10⁷ CFU/mL.

-

-

Inoculation of Agar Plates:

-

Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the prepared bacterial suspensions. The final inoculum on the agar surface should be approximately 1 x 10⁴ CFU per spot.

-

-

Incubation:

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism on the agar plate.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration of an antibiotic.

Caption: Workflow for MIC determination.

Logical Relationship of MIC Testing Components

This diagram illustrates the key components and their relationships in the process of MIC testing.

Caption: Key components of MIC testing.

References

- 1. researchgate.net [researchgate.net]

- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Antimicrobial Susceptibility Testing - Broth microdilution (MIC testing) - Veterinary Diagnostic Services Laboratory | UPEI [diagnosticservices.avc.upei.ca]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Time-Kill Kinetics Assay for Antibiotic SF-2132

For Researchers, Scientists, and Drug Development Professionals

Introduction

The time-kill kinetics assay is a critical in vitro method used in antimicrobial drug discovery and development to assess the pharmacodynamic properties of a new antibiotic. This assay evaluates the rate and extent of bacterial killing over time when exposed to various concentrations of an antimicrobial agent. Understanding the time-kill kinetics of a novel antibiotic, such as the hypothetical compound SF-2132, provides valuable insights into its bactericidal or bacteriostatic activity, concentration-dependent or time-dependent killing effects, and helps in predicting its potential efficacy in vivo.[1]

This document provides a detailed protocol for performing a time-kill kinetics assay for the investigational antibiotic SF-2132 against a target bacterial strain. It includes a standardized methodology, data presentation guidelines, and visual representations of the experimental workflow and a hypothetical mechanism of action.

Data Presentation

The results of a time-kill kinetics assay are typically presented as the change in bacterial viability (log10 CFU/mL) over a specified time period. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.[1] A bacteriostatic effect is observed when there is a minimal change in the bacterial count compared to the initial inoculum.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | 2 |

| Escherichia coli ATCC 25922 | 4 |

| Pseudomonas aeruginosa ATCC 27853 | 8 |

Table 2: Hypothetical Time-Kill Kinetics Data for this compound against Staphylococcus aureus ATCC 29213 (Initial Inoculum: ~6 log10 CFU/mL)

| Time (hours) | Growth Control (log10 CFU/mL) | 0.5 x MIC (1 µg/mL) (log10 CFU/mL) | 1 x MIC (2 µg/mL) (log10 CFU/mL) | 2 x MIC (4 µg/mL) (log10 CFU/mL) | 4 x MIC (8 µg/mL) (log10 CFU/mL) |

| 0 | 6.1 | 6.1 | 6.1 | 6.1 | 6.1 |

| 2 | 6.8 | 6.0 | 5.5 | 4.8 | 4.2 |

| 4 | 7.5 | 5.9 | 4.8 | 3.9 | 3.1 |

| 6 | 8.2 | 5.8 | 4.1 | 3.0 | <2.0 |

| 8 | 8.8 | 5.8 | 3.5 | <2.0 | <2.0 |

| 12 | 9.1 | 6.2 | 3.1 | <2.0 | <2.0 |

| 24 | 9.3 | 6.5 | 3.3 | <2.0 | <2.0 |

Experimental Protocols

This section outlines the detailed methodology for conducting a time-kill kinetics assay for this compound. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound stock solution (of known concentration)

-

Target bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Tryptic Soy Agar (TSA) plates

-

Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

-

Sterile test tubes

-

Spectrophotometer

-

Incubator (37°C)

-

Micropipettes and sterile tips

-

Spiral plater or manual plating supplies

-

Colony counter

Procedure:

-

Inoculum Preparation:

-

From a fresh overnight culture of the target bacterium on a TSA plate, select 3-5 colonies and inoculate into a tube of CAMHB.

-

Incubate the broth culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10^8 CFU/mL).

-

Dilute the bacterial suspension in fresh CAMHB to achieve a final starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in the test tubes.

-

-

Preparation of Antibiotic Concentrations:

-

Prepare serial dilutions of this compound in CAMHB to achieve final concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC.

-

Include a growth control tube containing only the bacterial inoculum in CAMHB without any antibiotic.

-

-

Time-Kill Assay:

-

Dispense the appropriate volume of the prepared bacterial inoculum into each tube containing the different concentrations of this compound and the growth control tube.

-

Incubate all tubes at 37°C with shaking.

-

-

Sampling and Viable Cell Counting:

-

At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each test and control tube.

-

Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS to a dilution that will yield a countable number of colonies (e.g., 30-300 CFU).

-

Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration.

-

Convert the CFU/mL values to log10 CFU/mL.

-

Plot the mean log10 CFU/mL against time for each antibiotic concentration and the growth control.

-

Mandatory Visualizations

References

Application Notes and Protocols for In Vivo Evaluation of Antibiotic SF-2132

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibiotic SF-2132 is a novel peptide antibiotic identified from Nocardiopsis sp. with promising inhibitory activity against multi-drug resistant Gram-negative bacteria, including β-lactam-resistant strains of Pseudomonas aeruginosa and Escherichia coli. These application notes provide detailed protocols for the in vivo evaluation of SF-2132 using established murine models of infection. The protocols described herein are intended to guide researchers in assessing the efficacy, pharmacokinetics, and pharmacodynamics of this novel antibiotic.

Hypothetical In Vitro Susceptibility of this compound

To inform the in vivo studies, hypothetical Minimum Inhibitory Concentrations (MICs) for SF-2132 against common laboratory strains and clinical isolates of P. aeruginosa and E. coli are presented below. These values are for illustrative purposes and should be determined experimentally for the specific strains used.

| Bacterial Strain | Type | SF-2132 MIC (µg/mL) |

| Pseudomonas aeruginosa PAO1 | Laboratory Strain | 4 |

| Pseudomonas aeruginosa ATCC 27853 | Laboratory Strain | 8 |

| Pseudomonas aeruginosa MDR-1 | Clinical Isolate (MDR) | 16 |

| Escherichia coli ATCC 25922 | Laboratory Strain | 2 |

| Escherichia coli UPEC-1 | Clinical Isolate (Uropathogenic) | 4 |

| Escherichia coli NDM-1 | Clinical Isolate (Carbapenem-resistant) | 16 |

Pharmacokinetic and Pharmacodynamic (PK/PD) Profile of this compound (Illustrative)

The following table summarizes a hypothetical pharmacokinetic profile of SF-2132 in mice following a single subcutaneous injection. These parameters are crucial for designing effective dosing regimens in the efficacy models.

| PK Parameter | Value (Unit) |

| Bioavailability (SC) | ~80% |

| Time to Peak (Tmax) | 0.5 hours |

| Peak Concentration (Cmax) | 25 µg/mL (at 10 mg/kg) |

| Half-life (t1/2) | 2 hours |

| Volume of Distribution (Vd) | 0.5 L/kg |

| Protein Binding (mouse) | 20% |

| Primary Route of Excretion | Renal |

Pharmacodynamic Target: For peptide antibiotics, the ratio of the area under the free drug concentration-time curve to the MIC (fAUC/MIC) is often the predictive PK/PD index. A target fAUC/MIC of >25 is commonly associated with efficacy.

Experimental Protocols

Murine Neutropenic Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of new antibiotics against localized bacterial infections.

Objective: To determine the dose-response relationship and the PK/PD index of SF-2132 against P. aeruginosa or E. coli.

Materials:

-

Specific pathogen-free, female ICR or CD-1 mice (6-8 weeks old)

-

P. aeruginosa or E. coli strain of interest

-

Tryptic Soy Broth (TSB) and Agar (TSA)

-

Saline, sterile

-

This compound

Protocol:

-

Induction of Neutropenia:

-

Administer cyclophosphamide intraperitoneally at 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection.[1]

-

-

Inoculum Preparation:

-

Culture the bacterial strain overnight in TSB.

-

Dilute the overnight culture in fresh TSB and grow to mid-logarithmic phase.

-

Wash the bacterial cells with sterile saline and resuspend to a final concentration of approximately 1 x 10^7 CFU/mL.

-

-

Infection:

-

Inject 0.1 mL of the bacterial suspension into the right thigh muscle of each mouse.

-

-

Treatment:

-

Initiate treatment with SF-2132 two hours post-infection.

-

Administer various doses of SF-2132 subcutaneously (e.g., 2.5, 5, 10, 20, 40 mg/kg) at predetermined intervals based on its half-life (e.g., every 6 hours).

-

Include a vehicle control group (saline).

-

-

Endpoint Analysis:

-

At 24 hours post-infection, euthanize the mice.

-

Aseptically remove the infected thigh muscle and homogenize it in sterile saline.

-

Perform serial dilutions of the homogenate and plate on TSA to determine the bacterial load (CFU/thigh).

-

-

Data Analysis:

-

Calculate the log10 reduction in CFU/thigh for each treatment group compared to the control group at 24 hours.

-

Correlate the dose of SF-2132 with the observed antibacterial effect to determine the dose required for a static effect and for a 1-log10 reduction in bacterial burden.

-

Murine Sepsis Model

This model evaluates the ability of an antibiotic to protect against a systemic bacterial infection.

Objective: To assess the efficacy of SF-2132 in improving survival and reducing bacterial dissemination in a murine model of sepsis.

Materials:

-

Specific pathogen-free, female C57BL/6 or BALB/c mice (8-10 weeks old)

-

P. aeruginosa or E. coli strain of interest

-

TSB and TSA

-

Saline, sterile

-

This compound

Protocol:

-

Inoculum Preparation:

-

Prepare the bacterial inoculum as described in the neutropenic thigh model, adjusting the final concentration to the predetermined lethal dose 50 (LD50) or a dose known to cause sepsis.

-

-

Infection:

-

Inject the bacterial suspension intraperitoneally (IP) into the mice.

-

-

Treatment:

-

Administer SF-2132 subcutaneously at various doses (e.g., 10, 20, 40 mg/kg) starting 1-2 hours post-infection.

-

Continue treatment at appropriate intervals for a specified duration (e.g., 48-72 hours).

-

Include a vehicle control group.

-

-

Endpoint Analysis:

-

Survival: Monitor the survival of the mice for 7 days post-infection.

-

Bacterial Load: At a predetermined time point (e.g., 24 hours), a subset of mice from each group can be euthanized to determine the bacterial load in the blood, spleen, and liver.

-

-

Data Analysis:

-

Plot Kaplan-Meier survival curves and compare survival rates between treatment groups and the control group using a log-rank test.

-

Compare the bacterial loads in the blood and organs between the different treatment groups.

-

Data Presentation

Table 1: In Vivo Efficacy of SF-2132 in the Murine Neutropenic Thigh Model against P. aeruginosa PAO1 (Illustrative Data)

| Treatment Group (Dose, mg/kg, q6h) | Mean Log10 CFU/thigh (± SD) at 24h | Log10 Reduction vs. Control |

| Vehicle Control | 8.5 (± 0.4) | - |

| SF-2132 (2.5) | 7.2 (± 0.5) | 1.3 |

| SF-2132 (5) | 6.1 (± 0.6) | 2.4 |

| SF-2132 (10) | 4.8 (± 0.7) | 3.7 |

| SF-2132 (20) | 3.5 (± 0.5) | 5.0 |

| SF-2132 (40) | 2.1 (± 0.4) | 6.4 |

Table 2: Survival Rates in Murine Sepsis Model with E. coli ATCC 25922 (Illustrative Data)

| Treatment Group (Dose, mg/kg, q8h) | Survival Rate at 7 Days |

| Vehicle Control | 0% |

| SF-2132 (10) | 40% |

| SF-2132 (20) | 80% |

| SF-2132 (40) | 100% |

Conclusion

The provided protocols for the murine neutropenic thigh and sepsis models offer a robust framework for the in vivo evaluation of this compound. These models, in conjunction with pharmacokinetic and pharmacodynamic analysis, will enable a comprehensive assessment of the therapeutic potential of SF-2132 against infections caused by P. aeruginosa and E. coli. The illustrative data presented in the tables should be replaced with experimentally derived results to accurately characterize the efficacy of this novel peptide antibiotic. Careful adherence to these protocols will ensure the generation of reliable and reproducible data to support the further development of SF-2132.

References

Application Notes & Protocols: Elucidating the Mechanism of Action of Novel Antibiotics, exemplified by SF-2132

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies used to elucidate the mechanism of action of a novel antibiotic, referred to here as SF-2132. The protocols outlined below cover fundamental techniques for identifying the cellular processes targeted by a new antimicrobial agent.

Initial Characterization: Minimum Inhibitory Concentration (MIC) Determination

The first step in characterizing a new antibiotic is to determine its potency against a panel of relevant microorganisms. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Preparation of Bacterial Inoculum:

-

Aseptically pick several colonies of the test bacterium from an agar (B569324) plate.

-

Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth).

-

Incubate at the appropriate temperature (e.g., 37°C) with shaking until the culture reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm (OD600) of 0.4-0.6).

-

Dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of SF-2132 in a suitable solvent.

-

Perform a two-fold serial dilution of the antibiotic in a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL.

-

Include a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Determine the MIC by visual inspection. The MIC is the lowest concentration of the antibiotic at which no visible growth is observed.

-

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | 0.5 |

| Streptococcus pneumoniae | Positive | 0.25 |

| Escherichia coli | Negative | >64 |

| Pseudomonas aeruginosa | Negative | >64 |

Identification of Targeted Cellular Pathway: Macromolecular Synthesis Inhibition Assays

To identify which major cellular pathway is inhibited by SF-2132, assays that measure the synthesis of DNA, RNA, protein, and cell wall components are employed. These assays typically use radiolabeled precursors, and the incorporation of these precursors into macromolecules is measured in the presence and absence of the antibiotic.

-

Bacterial Culture and Antibiotic Treatment:

-

Grow the susceptible bacterial strain (e.g., S. aureus) to the early-to-mid logarithmic phase.

-

Aliquot the culture into separate tubes.

-

Add SF-2132 at a concentration of 10x MIC to the experimental tubes. Include a known inhibitor for each pathway as a positive control (e.g., ciprofloxacin (B1669076) for DNA, rifampicin (B610482) for RNA, chloramphenicol (B1208) for protein, and vancomycin (B549263) for cell wall) and a no-antibiotic negative control.

-

-

Addition of Radiolabeled Precursors:

-

To each tube, add the respective radiolabeled precursor:

-

DNA Synthesis: [³H]-thymidine

-

RNA Synthesis: [³H]-uridine

-

Protein Synthesis: [³H]-leucine

-

Cell Wall Synthesis: [¹⁴C]-N-acetylglucosamine

-

-

-

Incubation and Sample Collection:

-

Incubate the tubes at 37°C.

-

At various time points (e.g., 0, 5, 10, 20, and 30 minutes), remove an aliquot from each tube.

-

-

Precipitation and Measurement:

-

Precipitate the macromolecules by adding cold trichloroacetic acid (TCA).

-

Collect the precipitate by vacuum filtration onto glass fiber filters.

-

Wash the filters with cold TCA and ethanol.

-

Measure the radioactivity of the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the incorporated radioactivity (in counts per minute, CPM) against time for each condition. A significant reduction in the incorporation of a specific precursor in the presence of SF-2132 indicates inhibition of that pathway.

-

| Pathway | Radiolabeled Precursor | % Inhibition by SF-2132 (at 30 min) |

| DNA Synthesis | [³H]-thymidine | 5% |

| RNA Synthesis | [³H]-uridine | 8% |

| Protein Synthesis | [³H]-leucine | 92% |

| Cell Wall Synthesis | [¹⁴C]-N-acetylglucosamine | 3% |

Target Deconvolution: In Vitro Translation Assay

The results from the macromolecular synthesis assays suggest that SF-2132 inhibits protein synthesis. To confirm this and to identify the specific step of translation that is inhibited, an in vitro translation assay can be performed. This cell-free system allows for the synthesis of a reporter protein (e.g., luciferase) from a specific mRNA template.

-

Assay Setup:

-

Use a commercially available bacterial in vitro translation kit (e.g., from E. coli S30 extract).

-

In a microfuge tube, combine the S30 extract, amino acid mixture, and the mRNA template encoding a reporter enzyme like luciferase.

-

Add varying concentrations of SF-2132 to the reaction mixtures. Include a known translation inhibitor (e.g., tetracycline) as a positive control and a no-antibiotic control.

-

-

Incubation:

-

Incubate the reactions at 37°C for 1-2 hours to allow for protein synthesis.

-

-

Measurement of Reporter Activity:

-

Add the substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).

-

Measure the resulting signal (e.g., luminescence) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of SF-2132 relative to the no-antibiotic control.

-

Determine the IC50 value, which is the concentration of SF-2132 that inhibits 50% of the in vitro translation activity.

-

| Compound | Target Pathway | IC50 (µM) |

| SF-2132 | Protein Synthesis | 1.2 |

| Tetracycline | Protein Synthesis | 0.8 |

Visualizations

Caption: Workflow for elucidating the mechanism of action of a novel antibiotic.

Application Notes and Protocols: Assessing the Synergy of Antibiotic SF-2132 with Other Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Combination therapy, where two or more antibiotics are used concurrently, is a promising strategy to combat these resilient pathogens. The primary goal of combination therapy is to achieve a synergistic interaction, where the combined effect of the antibiotics is greater than the sum of their individual effects. This approach can enhance bactericidal activity, reduce the likelihood of resistance development, and potentially lower the required therapeutic doses, thereby minimizing toxicity.

These application notes provide detailed protocols for assessing the synergistic potential of a novel antibiotic, designated here as SF-2132, when used in combination with other known antibiotics. The methodologies described herein are standard in vitro techniques designed to quantify the nature of the interaction between two antimicrobial agents.

Key Methods for Synergy Testing

Three primary methods are widely employed to determine antibiotic synergy in vitro:

-

Checkerboard Assay: A microdilution technique that allows for the testing of numerous combinations of two antibiotics simultaneously to determine the Fractional Inhibitory Concentration (FIC) index.

-

Time-Kill Curve Analysis: A dynamic method that assesses the rate of bacterial killing over time when exposed to antibiotics, alone and in combination.

-

E-test Synergy Test: A diffusion-based method that utilizes antibiotic-impregnated strips to determine the minimum inhibitory concentration (MIC) of each antibiotic and their combination.

Checkerboard Assay Protocol

The checkerboard assay is a robust method for quantifying synergy. It involves a two-dimensional titration of two antibiotics in a microtiter plate.

Experimental Protocol

-

Preparation of Antibiotic Stock Solutions:

-

Prepare stock solutions of Antibiotic SF-2132 and the partner antibiotic in an appropriate solvent at a concentration of 100 times the expected MIC.

-

Sterilize the stock solutions by filtration through a 0.22 µm filter.

-

-

Bacterial Inoculum Preparation:

-

Culture the bacterial strain of interest overnight on an appropriate agar (B569324) medium.

-

Inoculate a single colony into a suitable broth and incubate until it reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-